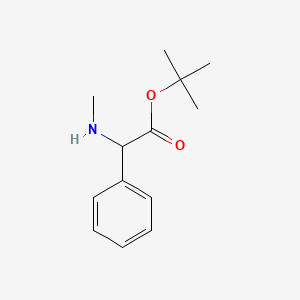
2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 2,4-Difluorophenylacetic acid , which has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) .
Synthesis Analysis
The synthesis of compounds related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid often involves ring-opening reactions of itaconic anhydride with aminoacetophenones. Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound.Molecular Structure Analysis
The molecular structure of derivatives of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid has been elucidated through single crystal X-ray diffraction studies. DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.Chemical Reactions Analysis
Chemical reactions involving 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives include cyclisation reactions. The structure of the resulting compounds depends significantly on the substrate used, showcasing the compound’s versatility in synthetic chemistry.Physical And Chemical Properties Analysis
2,4-Difluorophenylacetic acid is a white powder with a melting point of 115-118 °C (lit.) . It has a molecular weight of 172.13 g/mol .Scientific Research Applications
Aldose Reductase Inhibition and Antioxidant Activity
2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives have been investigated for their aldose reductase inhibitory (ARI) activity, a target for managing complications related to diabetes. These compounds, particularly those with a difluorophenolic group replacing the carboxylic acid functionality, have shown significant in vitro ARI activity. Furthermore, the synthesized compounds exhibit potent antioxidant potential, suggesting their dual role in managing diabetic complications and oxidative stress-related disorders (Alexiou & Demopoulos, 2010).
Potential in Geriatric Medicine
Thiazolidine-4-carboxylic acid (TC), a related compound, has been highlighted for its potential value in geriatric medicine. TC, in combination with folic acid, has shown revitalizing effects on age-related biochemical variables of blood and tissues in animal and human studies. Its anti-toxic effects, particularly on the liver, and implications for slowing the aging process and prolonging lifespan in mammals have been noted, offering insights into the broader applications of thiazolidine derivatives (Weber, Fleming, & Miquel, 1982).
Dihydrogen Activation
Research into the interaction of thiazolidine derivatives with Lewis acids and bases has demonstrated their capacity for dihydrogen (H2) activation. This application is critical in the field of catalysis, where such interactions are fundamental to many industrial processes. The study of sterically demanding N-heterocyclic carbenes (NHCs) alongside thiazolidine derivatives has provided valuable insights into the mechanisms of frustration in Lewis pairs, further highlighting the versatility of thiazolidine derivatives in chemical synthesis (Kronig et al., 2011).
Synthesis and Solution Behavior
The synthesis and in-solution behavior of thiazolidine-2,4-dicarboxylic acid and its esters have been extensively studied. These investigations have led to the development of stereoselective esterification processes and regioselective cyclocondensation reactions. Such research underscores the chemical flexibility of thiazolidine derivatives, making them suitable for a range of synthetic applications, from pharmaceuticals to material science (Refouvelet et al., 1994).
Solid-Phase Synthesis Applications
The solid-phase synthesis of "small" organic molecules based on the thiazolidine scaffold has been explored, with 2-substituted thiazolidine-4-carboxylic acids obtained through reactions of aldehydes with (R)-cysteine. This method facilitates the generation of N-acyl derivatives and highlights the utility of thiazolidine derivatives in peptide and organic synthesis, offering a convenient route for the production of a variety of bioactive molecules (Patek, Drake, & Lebl, 1995).
Safety And Hazards
Future Directions
The interest toward the development of fluorinated chemicals has been steadily increasing . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVQIJYCIWPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


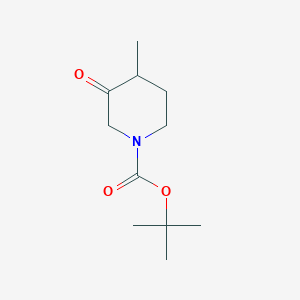
![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)
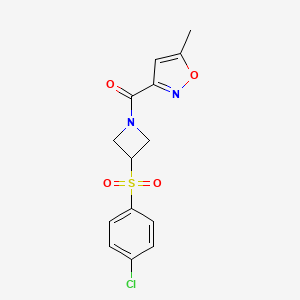
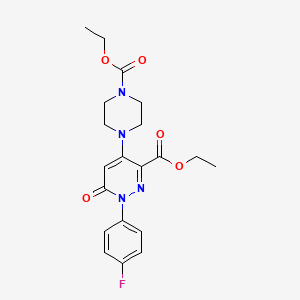

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)
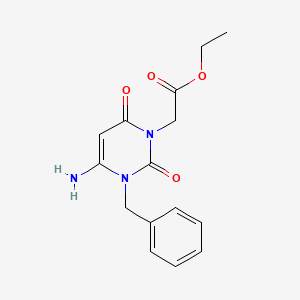
![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

